molecular formula C28H47NO8 B8209504 Picromycin

Picromycin

Katalognummer: B8209504
Molekulargewicht: 525.7 g/mol
InChI-Schlüssel: UZQBOFAUUTZOQE-QXIVUBCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Picromycin (C₂₈H₄₇NO₈; CAS 19721-56-3) is a 14-membered macrolide antibiotic originally isolated from actinomycetes, including strains associated with insects such as Cerambyx welensii larvae . It belongs to the macrolactone family and shares structural similarities with other macrolides like erythromycin and cromycin. This compound exhibits antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptomyces viridochromogenes) and some Gram-negative strains (e.g., Bacillus subtilis), though its potency is lower than that of erythromycin .

Eigenschaften

IUPAC Name

(3R,5R,6S,7S,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11-/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-QXIVUBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Polyketide Synthase (PKS) Architecture

The pikromycin PKS in S. venezuelae comprises four multifunctional polypeptides (PikAI, PikAII, PikAIII, PikAIV) organized into a loading module, six extension modules, and a terminal thioesterase (TE) domain. Each module sequentially incorporates malonyl-CoA or methylmalonyl-CoA extender units, with ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains facilitating chain elongation. Reductive tailoring domains (ketoreductase KR, dehydratase DH, enoyl reductase ER) control stereochemistry at each β-keto position. Cryo-EM studies reveal a modular "assembly line" architecture, where the KS domain of each module transfers the growing chain to the downstream ACP.

Desosamine Biosynthesis and Glycosylation

The macrolactone narbonolide undergoes glycosylation with D-desosamine, a deoxyamino sugar synthesized from thymidine diphosphate (TDP)-glucose via the desI–desVIII gene cluster. DesI–DesVI catalyze deoxygenation, transamination, and methylation to yield TDP-D-desosamine, while DesVII/DesVIII transfer the sugar to narbonolide, forming narbomycin. Final hydroxylation at C12 by the PikC cytochrome P450 monooxygenase produces this compound. Native titers in S. venezuelae are limited (<30 mg/L), necessitating fermentation optimization.

Fermentation Optimization for Enhanced Narbonolide Production

Carbon Source and Precursor Feeding

Propionate supplementation (60 mM) in S. venezuelae MCRL-0376 fermentation increased narbonolide titers to 28.9 mg/L at 16°C. Propionate acts as a methylmalonyl-CoA precursor, bypassing carboxylation bottlenecks in the citrate cycle. However, propionate toxicity necessitates co-supplementation with lipoic acid (1 mM) to restore growth and antibiotic production.

Table 1. Fermentation Parameters for Narbonolide Production

ParameterOptimal ConditionYield (mg/L)Reference
Temperature16°C28.9
Sodium Propionate60 mM28.9
Lipoic Acid1 mM28.9
Fermentation Duration10 days28.9

pH and Oxygenation Control

Maintaining pH 7.3 with 0.2% CaCl₂ stabilized PKS activity, while agitation at 180 rpm ensured adequate oxygenation. Ethyl acetate extraction of broth supernatants followed by silica gel chromatography achieved 85–90% narbonolide recovery.

Chemoenzymatic Synthesis of this compound

Total Synthesis of Narbonolide

An intramolecular Nozaki-Hiyama-Kishi (NHK) coupling enabled macrocyclization of seco-acid precursors with 90–96% efficiency. Starting from (R)-Roche ester, a 13-step sequence yielded narbonolide in >10% overall yield. Key steps included:

  • TBS Protection and Iodination : (R)-Roche ester was converted to iodides for chain elongation.

  • Cross Metathesis : HG-II catalyst (3 mol%) mediated coupling of silyl ether fragments under neat conditions.

  • IBX Oxidation : Silyl enol ethers were oxidized to α,β-unsaturated ketones without epimerization.

Biotransformation to this compound

A ΔpikAI S. venezuelae mutant biotransformed synthetic narbonolide into this compound via in vivo glycosylation (DesVII/DesVIII) and hydroxylation (PikC). Yields reached 62% for narbomycin and 55% for this compound at 1.43 mmol scale.

Refactored PKS Systems in Heterologous Hosts

Modular PKS Engineering in E. coli

A BioBrick-like plasmid system enabled assembly of pikromycin PKS modules in E. coli K207-3. Co-expression of P1-P2-P3-P4-P7 and CP4-P5-P6-P7 plasmids produced narbonolide (28.9 mg/L), while module swapping generated 10-deoxymethynolide (10-dml) and YC-17 derivatives.

Table 2. Engineered PKS Modules and Products

PKS ModulesProductTiter (mg/L)Reference
P1-P2-P3-P4-P7Narbonolide28.9
P1-P2-P5-P4-P5-P6*-P710-dml Derivative13–14
P1-S2-P3-P4-P5-P6*-P7YC-17 Analog15–17

Solubility and Stability Enhancements

Crude cell lysates improved PKS solubility, increasing 10-dml yields to 66% at 4× concentration. Fusion of PikC with a reductase domain enhanced hydroxylation efficiency 2.3-fold.

Hybrid Chemoenzymatic Platforms

In Vitro PKS Catalysis

Purified PikAIII/PikAIV modules converted pentaketide 22 (0.5 g) into 10-dml (60% yield) and acetyl-narbonolide (49% yield) in vitro. NADPH-dependent reductive steps limited scalability, but stoichiometric cofactor recycling increased turnover 4-fold.

Glycosylation Challenges

Chemical glycosylation of narbonolide with D-desosamine required 9-step synthesis or erythromycin A degradation. Yields remained suboptimal (30–45%) due to steric hindrance at C5-OH. In contrast, whole-cell biotransformation achieved 70–75% glycosylation efficiency by colocalizing DesVIII with ACP-bound narbonolide .

Analyse Chemischer Reaktionen

Mutational Analysis of the pik Cluster

Disruption of genes in the pik cluster can address the role of key enzymes in antibiotic production . Inactivation of PikAI, the first enzyme involved in the biosynthesis of 10-deoxymethynolide and narbonolide, results in the mutant AX903, which does not produce methymycin, neomethymycin, narbomycin, or pikromycin . This indicates that pikA encodes a PKS required for both 12- and 14-membered ring macrolactone formation .

MutantType of mutationTarget geneAntibiotic production/intermediate accumulation
Methymycin and neomethymycin
AX903InsertionpikAINo/no
LZ3001Deletion/replacementdesVINo/10-deoxymethynolide
LZ4001Deletion/replacementdesVNo/10-deoxymethynolide
AX905Deletion/replacementpikAV<5%/no
AX906InsertionpikCNo/YC-17

Modification of Pikromycin Thioesterase

A single active site mutation in the pikromycin thioesterase (Pik TE), specifically S148C, can improve substrate flexibility in the context of full-module catalysis . PikAIII-TE S148C was incubated with a series of epimeric Pik pentaketides, resulting in the generation of 11-epi-10-dml and 3-keto-11-epi-10-dml . HPLC quantification of the reaction products revealed the conversion of native pentaketide to 3-keto-10-dml and 10-dml to be 5.5% and 12.5%, respectively .

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Picromycin

The biosynthetic pathway of this compound is a robust model for studying modular polyketide biosynthesis. The enzymes involved in this pathway exhibit remarkable substrate flexibility, allowing for the production of diverse macrolide antibiotics. Research has focused on understanding the six-module polyketide synthase (PKS) responsible for synthesizing this compound, as well as the glycosyltransferase involved in adding the deoxyamino sugar desosamine to the macrolactone core .

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunction
PKS (PikA)Synthesizes macrolactone backbone
DesVIIGlycosyltransferase for desosamine attachment
Cytochrome P450Hydroxylation of macrolides

Combinatorial Biosynthesis

This compound-related macrolides are structurally linked to semisynthetic ketolide antibiotics, which have shown efficacy against multi-drug-resistant pathogens. The cloning and analysis of the this compound biosynthetic gene cluster have opened new avenues for combinatorial biosynthesis, enabling researchers to engineer novel antibiotics through genetic manipulation . This approach allows for the exploration of new chemical entities that could overcome existing antibiotic resistance mechanisms.

Antibacterial Properties

Research indicates that this compound and its co-produced analogs, such as methymycin, exhibit significant antibacterial activity against various strains, including Streptococcus pyogenes. Studies have demonstrated synergistic effects when used in combination with other antibiotics, enhancing their overall efficacy .

Development of Novel Antibiotics

The unique structural features of this compound provide a valuable scaffold for designing novel antibiotics. By manipulating the biosynthetic enzymes, researchers can generate a diverse library of macrolide antibiotics with tailored properties aimed at specific bacterial targets .

Case Study: Mutasynthesis in this compound PKS

A study demonstrated that mutasynthesis within the this compound PKS could successfully yield novel antibiotic products by introducing specific mutations into the PKS genes. This method highlighted the amenability of the this compound biosynthetic system to genetic modifications, resulting in compounds with enhanced antibacterial activity .

Case Study: Synergistic Effects with Other Antibiotics

Another significant study utilized a checkerboard assay to evaluate the synergistic effects of this compound and methymycin against Streptococcus pyogenes. The results indicated that combining these two antibiotics could lower the minimum inhibitory concentration required for effective bacterial inhibition, suggesting potential clinical applications in treating resistant infections .

Future Directions and Implications

The ongoing research into this compound's biosynthetic pathway and its derivatives promises to yield new antibiotics capable of addressing the growing challenge of antibiotic resistance. Future studies will likely focus on:

  • Further elucidation of the molecular mechanisms underlying this compound's antibacterial action.
  • Exploration of additional modifications to enhance its pharmacological properties.
  • Development of high-throughput screening methods for rapid identification of effective derivatives.

Wirkmechanismus

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Picromycin belongs to the 14-membered macrolactone class, which includes:

Compound Core Structure Key Functional Groups Source
This compound 14-membered lactone Epoxy, methyl ether, hydroxyl groups Actinomycetes (e.g., Streptomyces)
Cromycin 14-membered lactone Epoxy, dihydro modifications Marine actinomycetes
Erythromycin A 14-membered lactone Desosamine, cladinose sugars Saccharopolyspora erythraea

This compound and cromycin share a nearly identical macrolactone backbone but differ in side-chain modifications. For example, cromycin derivatives like 10,11-dihydro-cromycin lack the epoxy group present in this compound, which may influence their bioactivity . Erythromycin, while structurally analogous, incorporates sugar moieties that enhance binding to bacterial ribosomes, contributing to its superior potency .

Antimicrobial Activity

Minimum inhibitory concentration (MIC) data highlight key differences:

Compound MIC vs. Bacillus subtilis (µg/ml) Activity Against Gram-Positive Bacteria Key Limitations
This compound Active at ≤100 µg/ml S. aureus, S. viridochromogenes Moderate potency
This compound-C Active at ≤100 µg/ml Similar to this compound Limited solubility
Erythromycin A 0.0975–0.195 µg/ml Broad-spectrum activity Resistance in some strains
Compound 134 25–50 µg/ml Narrow spectrum Low bioavailability

This compound derivatives, such as compound 134 (a methylether derivative), show reduced activity compared to the parent compound, suggesting that specific functional groups (e.g., epoxy) are critical for binding .

Mechanism of Action

Like erythromycin, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. However, its lack of sugar residues likely reduces affinity for the target, explaining its higher MIC values . Cromycin shares this mechanism but exhibits variable activity depending on structural modifications (e.g., dihydro groups may stabilize the lactone ring) .

Ecological and Industrial Relevance

This compound-producing actinomycetes are often isolated from insect microbiomes, suggesting a role in host-pathogen defense . In contrast, erythromycin is industrially produced via fermentation of Saccharopolyspora erythraea, highlighting divergent applications: this compound remains a niche compound for studying macrolide biosynthesis, while erythromycin is clinically widespread .

Key Research Findings

  • Structural Clarification : Early misassignments of this compound and cromycin structures were corrected using 2D NMR, resolving uncertainties about their macrolactone configurations .

Biologische Aktivität

Picromycin is a macrolide antibiotic produced by the bacterium Streptomyces venezuelae. It has garnered attention due to its unique biosynthetic pathway and its potential as a therapeutic agent against various bacterial infections. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and recent advancements in its biosynthesis.

This compound functions primarily as an inhibitor of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This mechanism is similar to that of other macrolides, such as erythromycin and methymycin, which also target the ribosomal machinery.

2. Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacteria MIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli32

These results highlight this compound's effectiveness against certain pathogens while showing reduced activity against others, particularly Gram-negative bacteria due to their outer membrane barrier.

3.1 Directed Biosynthesis Studies

Research has explored the mutasynthesis of this compound to enhance its antibacterial properties. A study demonstrated that derivatives such as Δ15,16-dehydropikromycin showed improved antibacterial activity compared to natural this compound, with a twofold increase in MIC against specific bacterial strains . This indicates the potential for engineering more effective analogs through biosynthetic manipulation.

3.2 Comparative Studies with Methymycin

A comparative analysis of methymycin and this compound revealed that both antibiotics inhibit protein synthesis but exhibit different potencies against various bacterial strains. A checkerboard MIC experiment showed synergistic effects when combining these two antibiotics against Streptococcus pyogenes, suggesting potential for combination therapies .

4. Biosynthetic Pathway Insights

The biosynthetic pathway of this compound involves a complex series of enzymatic reactions facilitated by polyketide synthases (PKS). The key enzymes include:

  • PikAI-PikAIV : These polypeptides are responsible for the assembly of the polyketide backbone.
  • DesVII : A glycosyltransferase that attaches the desosamine sugar moiety to the macrolide core.
  • PikC : A cytochrome P450 monooxygenase that catalyzes hydroxylation reactions, crucial for generating bioactive derivatives .

This modular nature allows for significant flexibility in substrate selection and modification, making it an attractive target for metabolic engineering.

5. Recent Advances in this compound Research

Recent advancements in synthetic biology have enabled researchers to produce novel this compound analogs with enhanced biological activities. For instance, studies have successfully generated new compounds through targeted mutagenesis and biosynthetic engineering, leading to derivatives with improved efficacy against resistant bacterial strains .

Q & A

Q. How can researchers accurately determine the chemical structure of picromycin using modern spectroscopic techniques?

To elucidate this compound’s structure, employ 2D NMR experiments (e.g., H-H COSY for proton-proton correlations, HMBC for long-range carbon-proton couplings) alongside MS data. Historical structural misassignments (e.g., carbon backbone discrepancies) were resolved using these methods, particularly for derivatives like this compound-C . Validate findings against known macrolide frameworks and cross-reference with crystallographic data if available.

Q. What experimental approaches are used to assess this compound’s in vitro antibacterial activity against Gram-positive pathogens?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs). Inoculate bacterial strains (e.g., Staphylococcus aureus) in serial dilutions of this compound, with controls for solvent effects. Activity comparisons against structurally related macrolides (e.g., cromycin) can clarify structure-activity relationships . Include time-kill curve analyses to evaluate bacteriostatic vs. bactericidal effects.

Q. What fermentation parameters optimize this compound yield in Streptomyces sp. cultures?

Optimize shaker fermentation conditions : M2 medium, 28°C incubation, 7-day growth period, and aeration (50 L scale). Post-fermentation, extract mycelia with ethyl acetate/acetone and purify via silica gel chromatography. Monitor yield using HPLC-MS and compare with reference strains . Adjust nitrogen/carbon sources in media to enhance secondary metabolite production.

Advanced Research Questions

Q. How should researchers resolve discrepancies between historical structural data and contemporary analyses of this compound derivatives?

Address contradictions (e.g., erroneous 14-membered macrolactone assignments) by replicating isolation protocols with modern NMR (1D/2D) and high-resolution MS. Cross-validate findings using synthetic analogs (e.g., seco-decarboxy derivatives) and computational modeling (molecular dynamics for conformational analysis) . Publish corrected spectral data in open-access repositories to prevent perpetuation of errors.

Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound in animal models?

Define sampling intervals based on predicted half-life (e.g., 0, 2, 6, 24 hours post-administration). Use LC-MS/MS for plasma concentration quantification, ensuring detection limits ≤1 ng/mL. Assess tissue penetration (e.g., lung, liver) and metabolite identification via MS/MS fragmentation. Adhere to ethical guidelines for animal studies, including sample size justification and statistical power analysis .

Q. How can researchers investigate the molecular mechanisms underlying bacterial resistance to this compound?

Conduct whole-genome sequencing of resistant strains to identify mutations in target genes (e.g., 23S rRNA, ribosomal proteins). Use in vitro selection assays with sub-MIC this compound doses to simulate resistance development. Validate efflux pump involvement via inhibitor assays (e.g., verapamil for MDR pumps) and quantify gene expression (qRT-PCR for mefA/mrsA genes) . Compare resistance profiles with erythromycin to assess cross-resistance risks.

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide preclinical studies on this compound’s efficacy?

Structure questions as:

  • P opulation: Specific bacterial strain (e.g., methicillin-resistant S. aureus).
  • I ntervention: this compound at varying concentrations.
  • C omparison: Standard macrolides (e.g., erythromycin) or placebo.
  • O utcome: MIC reduction ≥50% or eradication in biofilm models.
  • T ime: 24–72-hour exposure periods. This ensures alignment with hypothesis-driven experimental design and systematic literature reviews .

Q. What statistical practices ensure rigor in analyzing this compound’s bioactivity data?

Report exact p-values (avoid "significant" without thresholds) and confidence intervals for MICs. Use ANOVA with post-hoc tests for multi-group comparisons (e.g., this compound vs. derivatives). For skewed data, apply non-parametric tests (Mann-Whitney U). Predefine exclusion criteria (e.g., outlier handling) in protocols to minimize bias .

Data Validation and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound isolation?

Implement quality control metrics : HPLC purity ≥95%, NMR spectral consistency (δH/δC deviations <0.05 ppm), and biological activity validation (MICs within ±1 dilution). Document fermentation conditions (pH, temperature logs) and storage stability (e.g., -80°C vs. lyophilization). Share raw spectral data via supplementary materials .

Q. What strategies enhance transparency in reporting this compound’s structure-activity relationships?

Use FAIR data principles : Deposit crystallographic coordinates in the Cambridge Structural Database, NMR assignments in NMReDATA, and bioactivity data in PubChem. Disclose synthetic routes (e.g., yields, purification steps) and negative results (e.g., inactive analogs) to prevent publication bias .

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